molecular formula C12H8F3N B14116331 3-Phenyl-5-(trifluoromethyl)pyridine CAS No. 1214324-52-3

3-Phenyl-5-(trifluoromethyl)pyridine

Cat. No.: B14116331
CAS No.: 1214324-52-3
M. Wt: 223.19 g/mol
InChI Key: OERWBJDSLIFGPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-5-(trifluoromethyl)pyridine is a chemical building block of significant interest in advanced research and development, particularly for the design of novel active ingredients. This compound features a pyridine ring system substituted with a phenyl group and a trifluoromethyl (CF3) group, a combination known to impart highly desirable physicochemical properties . The trifluoromethylpyridine (TFMP) moiety is a cornerstone in modern agrochemical and pharmaceutical discovery. Incorporating a TFMP derivative into a molecule can profoundly influence its biological activity, metabolic stability, and overall bioavailability . The unique effects are attributed to the strong electron-withdrawing nature and lipophilicity of the CF3 group, which can enhance cell membrane permeability and strengthen interactions with biological targets . In the crop protection industry, a large percentage of pesticides launched in recent decades are fluorinated, with TFMP-based compounds representing an important subgroup . Over 20 TFMP-containing agrochemicals have acquired ISO common names, demonstrating the value of this chemical class in creating effective fungicides, herbicides, and insecticides . In pharmaceutical research, the TFMP scaffold is a key structural element for developing new therapeutic agents. Approximately 40% of all approved pharmaceutical compounds contain fluorine, and about half of those feature a trifluoromethyl group . While specific drugs based on the 3-phenyl derivative are not yet reported, numerous candidates containing the TFMP substructure are currently in clinical trials, highlighting the ongoing research interest and potential for this compound class in discovering new antivirals and antitumor agents . Researchers value this compound as a versatile intermediate for constructing more complex molecules through further synthetic modification. Please Note: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1214324-52-3

Molecular Formula

C12H8F3N

Molecular Weight

223.19 g/mol

IUPAC Name

3-phenyl-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H8F3N/c13-12(14,15)11-6-10(7-16-8-11)9-4-2-1-3-5-9/h1-8H

InChI Key

OERWBJDSLIFGPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CN=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Chlorine/Fluorine Exchange via Trichloromethylpyridine Intermediates

The chlorine/fluorine exchange method represents one of the most scalable routes for synthesizing 3-phenyl-5-(trifluoromethyl)pyridine. This approach typically begins with trichloromethylpyridine precursors, which undergo sequential chlorination and fluorination. For example, 3-picoline (3-methylpyridine) is chlorinated to form 3-(trichloromethyl)pyridine, followed by vapor-phase fluorination using hydrogen fluoride (HF) or metal fluoride catalysts.

Industrial-Scale Vapor-Phase Fluorination

Industrial processes often employ vapor-phase reactors operating at elevated temperatures (>300°C) and superatmospheric pressures to facilitate the exchange of chlorine atoms with fluorine. A notable patent describes the reaction of 3-methylpyridine with HF and chlorine under liquid-phase conditions, yielding 3-(trifluoromethyl)pyridine with >80% efficiency. Catalysts such as iron fluoride (FeF₃) or chromium fluoride (CrF₃) are critical for minimizing by-products like polychlorinated derivatives. The reaction mechanism involves free-radical intermediates, where chlorine atoms in the trichloromethyl group are sequentially replaced by fluorine (Fig. 1).

Table 1: Key reaction parameters for vapor-phase fluorination of 3-picoline derivatives
Precursor Catalyst Temperature (°C) Pressure (MPa) Yield (%) By-Products
3-(Trichloromethyl)pyridine FeF₃ 320 1.5 85 2,5-Dichloro derivatives
3-(Dichloromethyl)pyridine CrF₃ 310 1.8 78 3-Chloro-5-(trifluoromethyl)pyridine

Nuclear Chlorination and Functionalization

Following fluorination, nuclear chlorination introduces chlorine atoms to the pyridine ring, enabling subsequent phenyl group incorporation. For instance, 3-(trifluoromethyl)pyridine is chlorinated at the 5-position using sulfuryl chloride (SO₂Cl₂) or chlorine gas, yielding 5-chloro-3-(trifluoromethyl)pyridine. This intermediate undergoes Suzuki-Miyaura coupling with phenylboronic acid in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) to install the phenyl group. Typical conditions involve toluene as a solvent, potassium carbonate as a base, and temperatures of 80–100°C, achieving yields of 70–85%.

Cyclocondensation Strategies Using Trifluoromethyl-Containing Building Blocks

Cyclocondensation reactions offer an alternative pathway by constructing the pyridine ring from trifluoromethyl-containing precursors. Ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one are commonly used building blocks due to their reactivity in forming six-membered rings.

Hantzsch DihydroPyridine Synthesis

A modified Hantzsch reaction condenses ethyl trifluoroacetoacetate with ammonium acetate and benzaldehyde derivatives to form dihydropyridine intermediates. Subsequent oxidation with manganese dioxide (MnO₂) or ceric ammonium nitrate (CAN) yields the aromatic pyridine core. For example, reacting ethyl 4,4,4-trifluoro-3-oxobutanoate with benzaldehyde and ammonium acetate in ethanol produces 3-phenyl-5-(trifluoromethyl)-1,4-dihydropyridine, which is dehydrogenated to the target compound. This method achieves moderate yields (50–65%) but requires optimization to suppress side reactions such as over-oxidation.

Pyrazolo[1,5-a]pyridine Intermediates

A patent discloses a novel route involving pyrazolo[1,5-a]pyridine intermediates. 4-Trifluoromethylpyridine reacts with 2,4,6-trimethylbenzenesulfonyl hydrazide to form a hydrazone, which undergoes cyclization with ethyl propiolate under acidic conditions (Scheme 1). The resulting pyrazolo[1,5-a]pyridine is halogenated at the 3-position using N-halosuccinimide (NXS, X = Cl, Br, I), followed by deprotection to yield 3-halo-5-(trifluoromethyl)pyridines. Coupling with phenyl Grignard reagents (PhMgBr) completes the synthesis, with overall yields of 40–55%.

Table 2: Halogenation efficiency in pyrazolo[1,5-a]pyridine intermediates
Halogenating Agent Solvent Temperature (°C) Reaction Time (h) Yield (%)
NCS (Cl) DCM 25 12 72
NBS (Br) Acetonitrile 40 8 68
NIS (I) DMF 60 6 60

Direct introduction of the trifluoromethyl group into pre-substituted pyridines has gained traction due to advancements in trifluoromethylation reagents. Copper-mediated methods using Umemoto’s reagent (S-trifluoromethyldiarylsulfonium salts) or Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) enable selective CF₃ installation at the 5-position of 3-phenylpyridine.

Copper-Catalyzed Trifluoromethylation

A representative procedure involves reacting 3-bromo-5-phenylpyridine with CF₃Cu generated in situ from CuI and trimethyl(trifluoromethyl)silane (TMSCF₃) in dimethylformamide (DMF). The reaction proceeds at 100°C for 24 hours, affording this compound in 60% yield. Catalytic systems employing phenanthroline ligands enhance copper’s stability and selectivity, reducing homocoupling by-products.

Photoredox Catalysis

Visible-light-mediated trifluoromethylation using Ru(bpy)₃²⁺ as a photocatalyst offers a milder alternative. Irradiating a mixture of 3-iodo-5-phenylpyridine and CF₃SO₂Na in acetonitrile with blue LEDs initiates a single-electron transfer (SET) process, generating CF₃ radicals that couple with the pyridine substrate. This method achieves 55% yield under ambient conditions but requires rigorous exclusion of oxygen.

Comparative Analysis of Synthetic Routes

Each method presents unique trade-offs in cost, scalability, and environmental impact. Vapor-phase fluorination excels in industrial settings due to high throughput (>1,000 kg/batch) but demands specialized equipment for handling corrosive HF. Cyclocondensation routes are more adaptable for small-scale pharmaceutical applications but suffer from lower yields. Direct trifluoromethylation methods, while atom-economical, rely on expensive reagents like Togni’s reagent ($500–$1,000/g), limiting their commercial viability.

Table 3: Economic and practical considerations of key methods
Method Cost Index Scalability Environmental Impact Yield (%)
Vapor-phase fluorination Low High High (HF waste) 80–85
Cyclocondensation Moderate Medium Moderate (solvents) 50–65
Direct trifluoromethylation High Low Low 55–60

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: The trifluoromethyl group and phenyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenyl-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly influence reactivity, solubility, and biological activity. Key analogs include:

Compound Name Substituents Key Properties/Applications References
3-Phenyl-5-(trifluoromethyl)pyridine Phenyl (C₆H₅) at C3; -CF₃ at C5 High lipophilicity; agrochemical lead
3-Phenyl-5-(piperidin-1-yl)pyridine Piperidine (N-heterocycle) at C5 Enhanced basicity; potential CNS drug candidate
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate -Cl at C3; ester at C2 Electron-withdrawing groups improve electrophilic reactivity; intermediate for pesticides
3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine Thienyl-pyrazole at C2; -Cl at C3 Dual halogenation enhances pesticidal activity
3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Pyrrole fused to pyridine Improved π-π stacking; anticancer applications
  • Electron-Donating vs. Withdrawing Groups : The phenyl group (electron-donating) in this compound contrasts with chlorine (electron-withdrawing) in methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate. This difference alters electrophilic substitution patterns and binding affinities in biological targets .
  • Lipophilicity : The -CF₃ group increases membrane permeability, critical for agrochemical uptake (e.g., tyclopyrazoflor in ). Piperidine substituents, however, introduce basicity, favoring interactions with CNS receptors .

Key Research Findings

  • Positional Isomerism: Substitution at C3 (phenyl) vs. C2 (thienyl-pyrazole) alters steric hindrance and target selectivity. For example, 3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine exhibits superior insecticidal activity over non-halogenated analogs .
  • Metabolic Stability: The -CF₃ group in this compound reduces oxidative metabolism, extending half-life in vivo compared to hydroxylated analogs like (5-Trifluoromethyl-pyridin-3-yl)-methanol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.